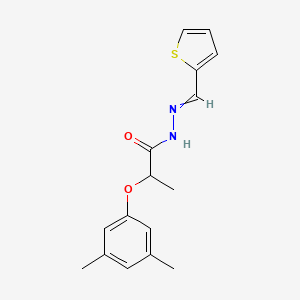
2-(3,5-dimethylphenoxy)-N'-(thiophen-2-ylmethylene)propanehydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,5-dimethylphenoxy)-N’-(thiophen-2-ylmethylene)propanehydrazide is an organic compound that features a combination of aromatic and heterocyclic structures
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dimethylphenoxy)-N’-(thiophen-2-ylmethylene)propanehydrazide typically involves the condensation of 2-(3,5-dimethylphenoxy)propanehydrazide with thiophene-2-carbaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage between the hydrazide and the aldehyde.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-(3,5-dimethylphenoxy)-N’-(thiophen-2-ylmethylene)propanehydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazone linkage back to the corresponding hydrazide and aldehyde.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the aromatic and heterocyclic rings.
Reduction: The original hydrazide and aldehyde components.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2-(3,5-dimethylphenoxy)-N’-(thiophen-2-ylmethylene)propanehydrazide has several scientific research applications:
Medicinal Chemistry: The compound may be explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical structures.
Mecanismo De Acción
The mechanism of action of 2-(3,5-dimethylphenoxy)-N’-(thiophen-2-ylmethylene)propanehydrazide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydrazone linkage and aromatic rings can participate in various binding interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions.
Comparación Con Compuestos Similares
Similar Compounds
2-(3,5-dimethylphenoxy)-N’-(furan-2-ylmethylene)propanehydrazide: Similar structure but with a furan ring instead of a thiophene ring.
2-(3,5-dimethylphenoxy)-N’-(pyridin-2-ylmethylene)propanehydrazide: Similar structure but with a pyridine ring instead of a thiophene ring.
Uniqueness
2-(3,5-dimethylphenoxy)-N’-(thiophen-2-ylmethylene)propanehydrazide is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding interactions, and overall chemical behavior, making it a valuable compound for specific applications.
Propiedades
Fórmula molecular |
C16H18N2O2S |
|---|---|
Peso molecular |
302.4 g/mol |
Nombre IUPAC |
2-(3,5-dimethylphenoxy)-N-(thiophen-2-ylmethylideneamino)propanamide |
InChI |
InChI=1S/C16H18N2O2S/c1-11-7-12(2)9-14(8-11)20-13(3)16(19)18-17-10-15-5-4-6-21-15/h4-10,13H,1-3H3,(H,18,19) |
Clave InChI |
JUUCJQFTSNXGKF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1)OC(C)C(=O)NN=CC2=CC=CS2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-Methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)acetonitrile](/img/structure/B14871154.png)

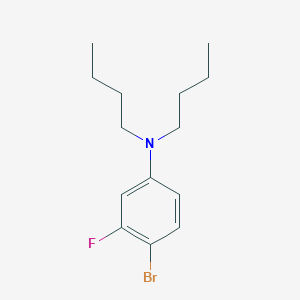
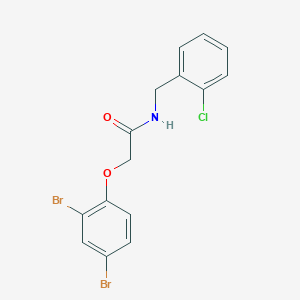
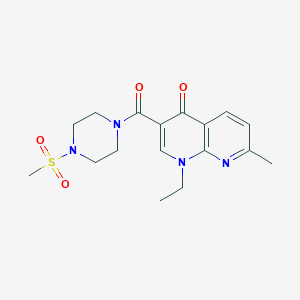
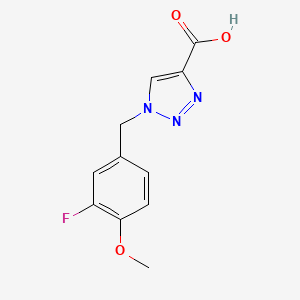
![potassium;[(E)-[2-(1-methoxyindol-2-yl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylethylidene]amino] sulfate](/img/structure/B14871186.png)
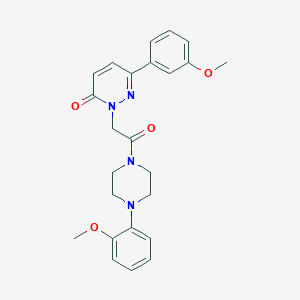
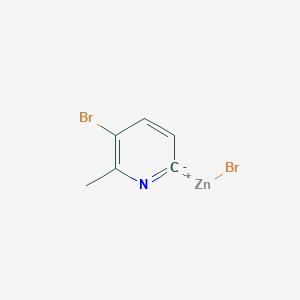
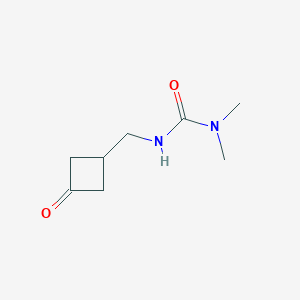
![3-(3-(2-methylpiperidin-1-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one](/img/structure/B14871225.png)
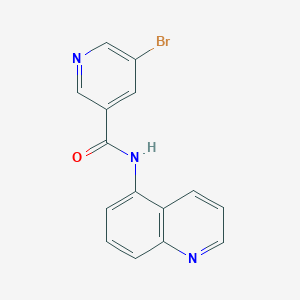
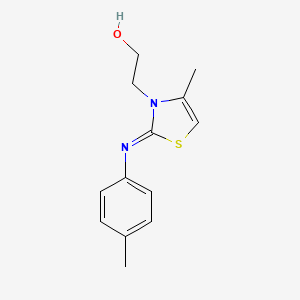
![2-Methyl-4-nitrobenzo[d]thiazole](/img/structure/B14871244.png)
